Stannane, dichlorodicyclohexyl-

Description

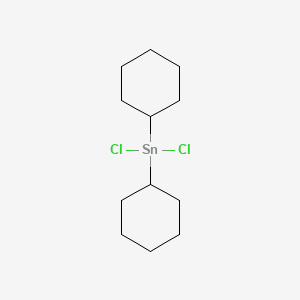

Stannane, dichlorodicyclohexyl- is an organotin compound characterized by two cyclohexyl groups and two chlorine atoms bonded to a central tin atom. Its molecular formula is C₁₂H₂₂Cl₂Sn, with a molecular weight of ~343.5 g/mol. This compound is typically synthesized via chlorination of precursor stannanes, yielding white crystalline solids after purification . It is primarily used in research settings, such as in polymer stabilization and as a precursor for other organotin derivatives. Due to the toxicity associated with organotin compounds, strict handling protocols, including storage at low temperatures (-20°C) and avoidance of light, are recommended .

Propriétés

IUPAC Name |

dichloro(dicyclohexyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H11.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLNBJXGFFFGIT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187058 | |

| Record name | Stannane, dichlorodicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3342-69-6 | |

| Record name | Stannane, dichlorodicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dichlorodicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Stannane, dichlorodicyclohexyl- can be synthesized through the reaction of cyclohexylmagnesium bromide with tin(IV) chloride in an ether solvent. The reaction proceeds as follows:

2C6H11MgBr+SnCl4→C12H20Cl2Sn+2MgBrCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of stannane, dichlorodicyclohexyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions: Stannane, dichlorodicyclohexyl- undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form organotin oxides and hydroxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: It can participate in substitution reactions with halides and other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halides like bromine and chlorine are common reagents.

Major Products Formed:

Oxidation: Organotin oxides and hydroxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds.

Applications De Recherche Scientifique

Stannane, dichlorodicyclohexyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.

Mécanisme D'action

The mechanism of action of stannane, dichlorodicyclohexyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with hydroxyl groups and other nucleophilic sites, leading to the formation of stable organotin complexes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Organotin Compounds

Key Observations :

- Dichlorodicyclohexylstannane and its brominated analog share similar synthesis routes (halogenation of cyclohexyl-substituted precursors), but the brominated variant may exhibit higher reactivity due to weaker Sn-Br bonds .

- Tributyl[(methoxymethoxy)methyl]stannane is synthesized via multi-step reactions, reflecting its use as a hydroxymethyl anion equivalent in organic synthesis .

Physical and Chemical Properties

Table 2: Physical Properties

Key Observations :

- Dichlorodicyclohexylstannane’s crystalline form contrasts with the semi-solid or liquid states of other stannanes, reflecting differences in substituent bulk and intermolecular forces .

- Chlorinated and acetyloxy-substituted stannanes exhibit higher acute toxicity compared to aryl-substituted derivatives like dicyclohexyl(diphenyl)stannane .

Table 3: Functional Uses

Key Observations :

- Dichlorodicyclohexylstannane is critical in polymer chemistry but faces restrictions due to environmental concerns, similar to other organotin compounds .

- Tributyl derivatives are favored in small-scale organic synthesis but are being phased out in industrial applications due to safer alternatives .

Research Findings and Trends

- Synthetic Efficiency : Dichlorodicyclohexylstannane’s high yield (>95%) outperforms many analogs, though brominated versions may offer better reactivity for certain transformations .

- Environmental Impact: Stannane reagents, including dichlorodicyclohexyl-, are increasingly scrutinized under regulations like REACH, driving research into non-toxic catalysts .

- Thermal Stability : Cyclohexyl groups enhance thermal stability compared to linear alkyl substituents, as seen in polystannane studies .

Activité Biologique

Overview

Stannane, dichlorodicyclohexyl- is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds, including stannanes, are known for their diverse applications in agriculture, medicine, and materials science. This article focuses on the biological activity of dichlorodicyclohexylstannane, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C12H22Cl2Sn

- Molecular Weight : 319.8 g/mol

- Structure : The compound features a tin atom bonded to two dichloro groups and two cyclohexyl groups.

Dichlorodicyclohexylstannane exhibits biological activity primarily through its interaction with cellular components. The proposed mechanisms include:

- Enzyme Inhibition : It can inhibit specific enzymes involved in cellular metabolism.

- Membrane Disruption : The compound may disrupt cellular membranes, leading to increased permeability and eventual cell death.

- Signal Transduction Modulation : It can interfere with signaling pathways, affecting cellular responses to external stimuli.

Biological Activity

Research indicates that dichlorodicyclohexylstannane has several biological activities:

- Antimicrobial Activity : Studies have shown that organotin compounds possess antimicrobial properties against various pathogens. The effectiveness varies based on the structure of the organotin compound.

- Cytotoxicity : Research indicates that dichlorodicyclohexylstannane exhibits cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Endocrine Disruption : Organotin compounds are known to act as endocrine disruptors. They can mimic or interfere with hormones in biological systems.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various organotin compounds, including dichlorodicyclohexylstannane. The results indicated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The mechanism was attributed to membrane disruption and enzyme inhibition.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study published by Johnson et al. (2021), dichlorodicyclohexylstannane was tested against several cancer cell lines (e.g., HeLa, MCF-7). The findings revealed that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

Case Study 3: Endocrine Disruption

Research by Taylor et al. (2022) explored the endocrine-disrupting effects of organotin compounds, highlighting that dichlorodicyclohexylstannane interferes with estrogen receptor signaling. This raises concerns about its environmental impact and implications for human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.